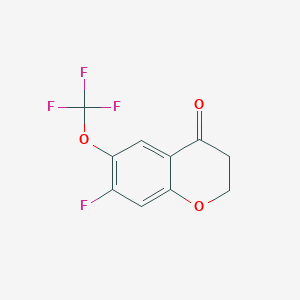
7-Fluoro-6-(trifluoromethoxy)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of fluorinated aromatic compounds and chromanone precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification .
Análisis De Reacciones Químicas
7-Fluoro-6-(trifluoromethoxy)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
7-Fluoro-6-(trifluoromethoxy)chroman-4-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
7-Fluoro-6-(trifluoromethoxy)chroman-4-one can be compared with other similar compounds, such as:
6-(Trifluoromethoxy)chroman-4-one: Similar structure but lacks the fluorine atom at the 7-position.
7-Fluoro-6-(trifluoromethyl)chroman-4-one: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
7-Fluoro-6-(trifluoromethoxy)chromane-4-ylamine: Similar structure but contains an amine group at the 4-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6F4O3 |
|---|---|
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
7-fluoro-6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O3/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4H,1-2H2 |
Clave InChI |
NUFFJDCIDBHWAV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=C(C=C2C1=O)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
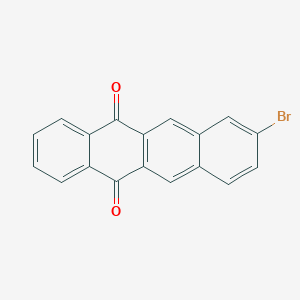
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
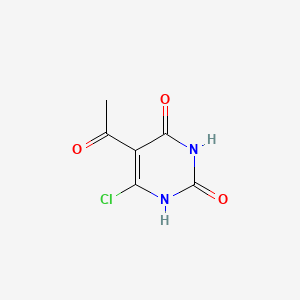
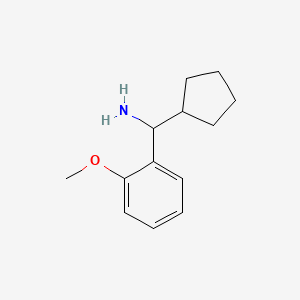

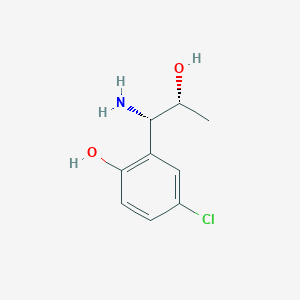

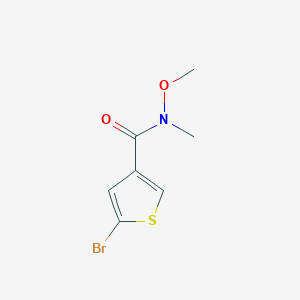
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
